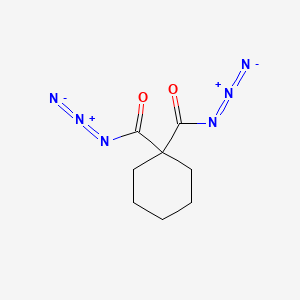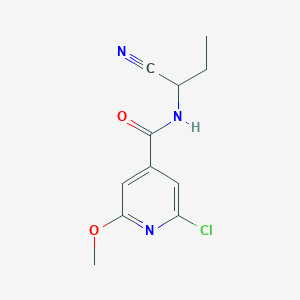![molecular formula C48H54N3O3P3 B12545869 1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane CAS No. 143255-09-8](/img/structure/B12545869.png)
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane is a complex organic compound with the molecular formula C48H54N3O3P3. It is known for its unique structure, which includes three diphenylphosphoryl groups attached to a triazonane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane typically involves the reaction of 1,4,7-triazonane with diphenylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Wissenschaftliche Forschungsanwendungen
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The diphenylphosphoryl groups can coordinate with metal ions, forming stable complexes that exhibit catalytic activity. Additionally, the triazonane ring can interact with biological molecules, potentially influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4,6-trimethylphenyl)phosphine: Known for its use in catalysis and material science.
Tris(4-methoxyphenyl)phosphine: Utilized in organic synthesis and coordination chemistry.
Tris[2-(diphenylphosphino)ethyl]phosphine: Employed in various coupling reactions and as a ligand in metal complexes.
Uniqueness
1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane is unique due to its combination of diphenylphosphoryl groups and a triazonane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in catalysis, material science, and medicinal chemistry .
Eigenschaften
CAS-Nummer |
143255-09-8 |
|---|---|
Molekularformel |
C48H54N3O3P3 |
Molekulargewicht |
813.9 g/mol |
IUPAC-Name |
1,4,7-tris(2-diphenylphosphorylethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C48H54N3O3P3/c52-55(43-19-7-1-8-20-43,44-21-9-2-10-22-44)40-37-49-31-33-50(38-41-56(53,45-23-11-3-12-24-45)46-25-13-4-14-26-46)35-36-51(34-32-49)39-42-57(54,47-27-15-5-16-28-47)48-29-17-6-18-30-48/h1-30H,31-42H2 |
InChI-Schlüssel |
POIAEXJJASEQDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN1CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CCP(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
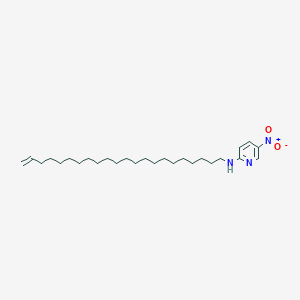
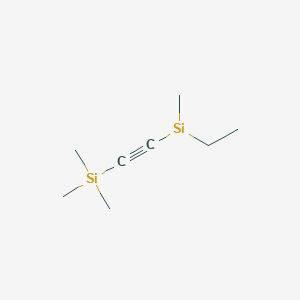


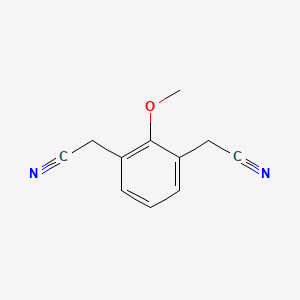
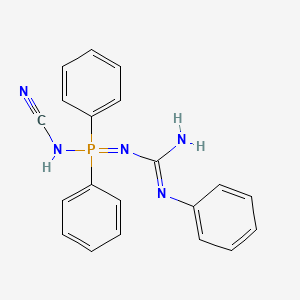
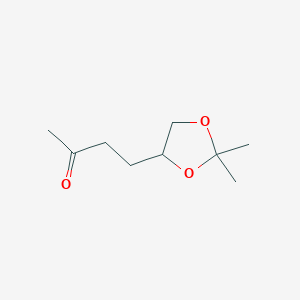
![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)

